An In-depth Technical Guide to 1,4-Dimethoxybenzene-D10 (CAS: 74079-00-8)
An In-depth Technical Guide to 1,4-Dimethoxybenzene-D10 (CAS: 74079-00-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,4-Dimethoxybenzene-D10, a deuterated analog of 1,4-dimethoxybenzene. It is intended to be a valuable resource for professionals in research, and drug development who utilize stable isotope-labeled compounds as internal standards for quantitative analysis. This document covers the physicochemical properties, synthesis, and applications of 1,4-Dimethoxybenzene-D10, with a focus on its role in analytical methodologies.
Physicochemical Properties
1,4-Dimethoxybenzene-D10 is a stable, non-radioactive, isotopically labeled compound. The primary difference between 1,4-Dimethoxybenzene-D10 and its non-deuterated counterpart lies in the mass of the molecule, which is a critical feature for its application as an internal standard in mass spectrometry. The physicochemical properties of both compounds are summarized in the table below for easy comparison.
| Property | 1,4-Dimethoxybenzene-D10 | 1,4-Dimethoxybenzene |
| CAS Number | 74079-00-8 | 150-78-7 |
| Molecular Formula | C₈D₁₀O₂ | C₈H₁₀O₂ |
| Molecular Weight | 148.23 g/mol | 138.16 g/mol |
| Appearance | White solid | White crystals or powder[1] |
| Melting Point | Not specified, but expected to be similar to the non-deuterated form | 56 - 60 °C[1] |
| Boiling Point | Not specified, but expected to be similar to the non-deuterated form | 213 °C[1] |
| Density | Not specified | 1.053 g/cm³[1] |
| Solubility | Soluble in most organic solvents such as DMSO. | Sparingly soluble in water, soluble in ethanol, ether, and acetone. |
Synthesis
A general synthetic approach would involve the following steps:
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Deuteration of Hydroquinone: The starting material, hydroquinone, would first need to be deuterated to hydroquinone-D4. This can be achieved through acid-catalyzed hydrogen-deuterium exchange with a deuterium source like D₂O.
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Methylation: The resulting hydroquinone-D4 is then reacted with a deuterated methylating agent (e.g., iodomethane-D3 or dimethyl sulfate-D6) in the presence of a base (e.g., sodium hydroxide or potassium carbonate) to yield 1,4-Dimethoxybenzene-D10.
It is crucial to perform these reactions under anhydrous conditions to prevent back-exchange of deuterium with hydrogen.
Applications in Research and Drug Development
The primary application of 1,4-Dimethoxybenzene-D10 is as an internal standard in quantitative analytical methods, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The use of a deuterated internal standard is a widely accepted technique to improve the accuracy and precision of quantitative analyses by correcting for variability in sample preparation and instrument response.
Use as an Internal Standard in Mass Spectrometry
In mass spectrometry-based quantification, a known amount of the deuterated internal standard is added to the sample at an early stage of the sample preparation process. Since the deuterated standard is chemically identical to the analyte, it experiences the same extraction efficiency, ionization suppression or enhancement in the MS source, and fragmentation pattern. However, due to its higher mass, the molecular ion and its fragments will have a different mass-to-charge ratio (m/z) than the non-deuterated analyte, allowing for their separate detection and quantification.
Experimental Workflow for using 1,4-Dimethoxybenzene-D10 as an Internal Standard in GC/MS:
Protocol for Quantitative Analysis using GC/MS:
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Preparation of Stock Solutions:
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Prepare a stock solution of 1,4-Dimethoxybenzene-D10 in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
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Prepare a series of calibration standards of the non-deuterated 1,4-dimethoxybenzene in the same solvent, each containing a fixed concentration of the 1,4-Dimethoxybenzene-D10 internal standard.
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Sample Preparation:
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To a known volume or weight of the sample, add a precise amount of the 1,4-Dimethoxybenzene-D10 internal standard solution.
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Perform the necessary sample extraction and cleanup procedures to isolate the analyte and internal standard.
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GC/MS Analysis:
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Inject the prepared sample into the GC/MS system.
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Develop a suitable GC method to achieve chromatographic separation of the analyte and internal standard from other matrix components.
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Operate the mass spectrometer in selected ion monitoring (SIM) mode, monitoring for a specific ion of the analyte and the corresponding ion of the deuterated internal standard.
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Quantification:
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Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte in the calibration standards.
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Determine the concentration of the analyte in the sample by calculating the peak area ratio from the sample analysis and interpolating from the calibration curve.
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Use as an Internal Standard in Quantitative NMR (qNMR)
In quantitative NMR, a known amount of a certified reference material is added to a sample containing the analyte of interest. The concentration of the analyte can then be determined by comparing the integral of a specific resonance signal of the analyte to the integral of a signal from the internal standard. 1,4-Dimethoxybenzene-D10, being highly deuterated, will not produce a significant signal in a ¹H NMR spectrum, making it an ideal "silent" internal standard for ¹H qNMR when the analyte has signals that might overlap with a proton-containing standard. However, it can be used in ¹³C qNMR where its carbon signals can be utilized for quantification.
Logical Relationship for qNMR Quantification:
Analytical Data
Mass Spectrometry
The mass spectrum of 1,4-Dimethoxybenzene-D10 will show a molecular ion peak at m/z 148. The fragmentation pattern is expected to be similar to that of the non-deuterated compound, with the corresponding fragment ions shifted by the mass of the deuterium atoms. The mass spectrum of the non-deuterated 1,4-dimethoxybenzene shows a prominent molecular ion at m/z 138 and a base peak at m/z 123, corresponding to the loss of a methyl group.
NMR Spectroscopy
In a ¹H NMR spectrum, 1,4-Dimethoxybenzene-D10 will show minimal to no signal, which is advantageous when it is used as an internal standard for proton NMR. The ¹³C NMR spectrum will show signals for the deuterated carbons, which will be split into multiplets due to coupling with deuterium.
Safety and Handling
1,4-Dimethoxybenzene-D10 should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
1,4-Dimethoxybenzene-D10 is a valuable tool for researchers and scientists in various fields, particularly those involved in drug development and other areas requiring precise quantification of organic molecules. Its use as an internal standard in mass spectrometry and NMR spectroscopy significantly enhances the accuracy and reliability of analytical data. This guide provides a foundational understanding of its properties, synthesis, and applications to support its effective use in the laboratory.
References
- 1. Reductive Deuteration of Aromatic Esters for the Synthesis of α,α-Dideuterio Benzyl Alcohols Using D2O as Deuterium Source [organic-chemistry.org]
- 2. A general, versatile and divergent synthesis of selectively deuterated amines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02622D [pubs.rsc.org]
- 3. 1,4-Dimethoxybenzene(150-78-7) 1H NMR spectrum [chemicalbook.com]
- 4. KR101538534B1 - Method for preparing deuterated aromatic compounds - Google Patents [patents.google.com]
